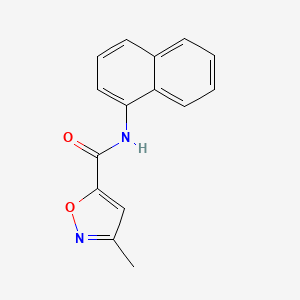
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide, also known as MNOC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases and cancer. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has been shown to have anti-inflammatory effects and to modulate the immune system. This compound has also been investigated for its potential to regulate glucose metabolism and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to investigate specific pathways and mechanisms of action. However, this compound is a relatively new compound, and its effects on human cells and tissues are not well understood. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in some lab settings.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide. One area of interest is the development of this compound derivatives that may have improved efficacy or specificity for certain targets. Another area of research is the investigation of this compound's effects on different cell types and tissues, particularly in the context of neurodegenerative diseases and cancer. Additionally, the potential use of this compound as a therapeutic agent for other diseases and conditions, such as diabetes and cardiovascular disease, could be explored.
Métodos De Síntesis
The synthesis of 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then reacted with phosphorus oxychloride and naphthalene to form this compound. The synthesis of this compound has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. This compound has been shown to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anticancer properties, and it has been studied as a potential chemotherapy agent.
Propiedades
IUPAC Name |
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-9-14(19-17-10)15(18)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFJOGOASNGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)


![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)

![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)
